Sergliflozin A - 360775-96-8

Sergliflozin A

Catalog Number: EVT-448664
CAS Number: 360775-96-8
Molecular Formula: C20H24O7
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sergliflozin A is a novel compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are primarily used in the management of type 2 diabetes mellitus. It functions by selectively inhibiting the SGLT2 enzyme, thus reducing glucose reabsorption in the kidneys and promoting glucose excretion through urine. This mechanism helps lower blood glucose levels in diabetic patients. Sergliflozin A has been noted for its potential therapeutic benefits and is being investigated for its efficacy and safety in clinical settings.

Source

Sergliflozin A is derived from a synthetic pathway involving various chemical precursors. It is part of a broader category of medications known as gliflozins, which have gained attention for their role in treating diabetes. The compound was developed through extensive research aimed at optimizing SGLT2 inhibition while minimizing side effects associated with other classes of antidiabetic drugs.

Classification

Sergliflozin A is classified as a selective SGLT2 inhibitor. This classification is significant because it distinguishes it from other antidiabetic medications that may affect multiple pathways or receptors. Its selectivity for SGLT2 over SGLT1 is crucial for its therapeutic action, as it targets renal glucose reabsorption specifically.

Synthesis Analysis

Methods

The synthesis of Sergliflozin A involves several key steps that utilize advanced organic chemistry techniques. The primary method includes:

  1. Formation of the Core Structure: The synthesis begins with the construction of a benzylphenol glucoside framework, which serves as the backbone for further modifications.
  2. Selective Modifications: Various functional groups are introduced through reactions such as acylation and alkylation to enhance the compound's pharmacological properties.
  3. Purification: After synthesis, the compound undergoes purification processes such as column chromatography to isolate the desired product from by-products and unreacted materials.

Technical Details

Molecular Structure Analysis

Structure

Sergliflozin A has a complex molecular structure characterized by a specific arrangement of carbon, hydrogen, oxygen, and nitrogen atoms. The core structure can be represented as follows:

  • Molecular Formula: C₁₇H₁₉O₈
  • Molecular Weight: Approximately 355.33 g/mol

Data

The structural analysis reveals functional groups that are integral to its activity as an SGLT2 inhibitor, including hydroxyl and ether groups that contribute to its binding affinity and specificity.

Chemical Reactions Analysis

Reactions

Sergliflozin A undergoes several chemical reactions during its synthesis, including:

  1. Acylation Reactions: These reactions introduce acyl groups to enhance solubility and bioavailability.
  2. Alkylation Reactions: Alkylation is used to modify specific sites on the molecule to improve its pharmacokinetic properties.

Technical Details

The reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity for desired products.

Mechanism of Action

Process

Sergliflozin A operates primarily by inhibiting the SGLT2 transporter in the renal proximal tubules. This inhibition leads to:

  1. Reduced Glucose Reabsorption: By blocking the transporter, sergliflozin A prevents glucose from being reabsorbed into the bloodstream.
  2. Increased Glucose Excretion: As a result, more glucose is excreted in urine, leading to lower blood glucose levels.

Data

Studies have demonstrated that sergliflozin A significantly lowers plasma glucose levels in animal models, indicating its potential effectiveness in managing diabetes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sergliflozin A typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in water and organic solvents, which is advantageous for formulation into pharmaceutical products.

Chemical Properties

  • Stability: The compound shows good stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values indicate its ionization state at physiological pH, which influences its absorption and distribution in biological systems.
Applications

Sergliflozin A has significant applications in scientific research and clinical practice:

  • Diabetes Management: As an SGLT2 inhibitor, it is primarily used to improve glycemic control in patients with type 2 diabetes.
  • Research Tool: It serves as a valuable tool for studying renal glucose handling and the physiological roles of sodium-glucose transporters.
  • Potential Cardiovascular Benefits: Emerging studies suggest that sergliflozin A may also contribute to cardiovascular health by mitigating risks associated with diabetes-related complications.
Introduction to Sergliflozin A as a Pharmacological Agent

Historical Context and Discovery of Sergliflozin A in SGLT2 Inhibitor Development

Sergliflozin A represents a significant milestone in the evolution of sodium-glucose cotransporter 2 (SGLT2) inhibitors, emerging from systematic efforts to overcome limitations of earlier compounds. Its development trajectory began with the identification of phlorizin, a natural O-glucoside isolated from apple tree bark in 1835, which demonstrated potent glycosuric effects but poor oral bioavailability and non-selective inhibition of both SGLT1 and SGLT2 transporters [1] [7]. Research in the 1980s revealed that phlorizin could normalize plasma glucose levels in diabetic rat models without causing hypoglycemia, highlighting the therapeutic potential of SGLT inhibition but also revealing significant pharmacological challenges [1] [6].

The discovery of Sergliflozin A occurred through targeted medicinal chemistry efforts focused on developing selective SGLT2 inhibitors with improved pharmacokinetic properties. Unlike phlorizin's O-glucoside structure, Sergliflozin was designed as a novel benzylphenol glucoside derivative, representing an entirely new structural category of SGLT2 inhibitors [2]. The compound exists as a prodrug (sergliflozin etabonate) that undergoes enzymatic conversion in vivo to its active metabolite, Sergliflozin A [2] [4]. This molecular innovation addressed critical metabolic stability issues associated with earlier compounds while maintaining potent inhibitory activity.

Table 1: Evolution of SGLT2 Inhibitors Leading to Sergliflozin Development

CompoundStructural ClassSGLT2 SelectivityOral BioavailabilityDevelopment Status
PhlorizinNatural O-glucosideNon-selective (SGLT1/SGLT2)Very lowPreclinical only
T-1095APhlorizin derivativeModerate selectivityModerateDiscontinued (Phase II)
Sergliflozin ABenzylphenol glucosideHigh selectivityHighPreclinical/Phase I
Later gliflozins (e.g., Dapagliflozin)C-aryl glucosideHigh selectivityHighFDA-approved

Key research published in 2007 characterized Sergliflozin A as a potent and selective inhibitor of human SGLT2 (hSGLT2), demonstrating half-maximal inhibitory concentration (IC₅₀) values of 2.26 nM against hSGLT2 compared to 687 nM against hSGLT1, representing approximately a 300-fold selectivity ratio [2]. This high specificity distinguished it from earlier non-selective inhibitors and established it as a valuable pharmacological tool for validating SGLT2 as a therapeutic target. Importantly, unlike phlorizin derivatives that inhibited facilitative glucose transporters (GLUTs), Sergliflozin A and its metabolites showed no activity against GLUT1 even at high concentrations, reducing potential off-target effects [2].

Role of SGLT2 Inhibition in Glucose Homeostasis: Theoretical Foundations

The therapeutic rationale for Sergliflozin A derives from the kidney's critical role in systemic glucose regulation. In healthy individuals, the kidneys filter approximately 180 grams of glucose daily through the glomeruli, with virtually all of this glucose being reabsorbed via sodium-glucose cotransporters in the proximal tubule [1] [3]. This reabsorptive process is primarily mediated by SGLT2 (approximately 90% of glucose reabsorption) with SGLT1 responsible for the remaining 10% [1] [5]. The transport maximum (Tm) for glucose reabsorption is approximately 260-350 mg/min in healthy adults, above which glycosuria occurs [1] [7].

In type 2 diabetes, hyperglycemia triggers pathological upregulation of SGLT2 expression and activity, creating a vicious cycle where increased renal glucose reabsorption further exacerbates hyperglycemia [1] [5]. This observation led to the hypothesis that pharmacological inhibition of SGLT2 could break this cycle by enhancing urinary glucose excretion (UGE). Genetic evidence supporting this approach emerged from studies of individuals with familial renal glucosuria (FRG), a benign condition caused by SGLT2 mutations, who exhibit persistent glucosuria without hypoglycemia or progressive renal dysfunction [1].

SGLT2 inhibition represents a fundamentally insulin-independent mechanism for glucose control, distinguishing it from most other antidiabetic approaches. By promoting urinary glucose excretion, SGLT2 inhibitors reduce plasma glucose concentrations without directly affecting insulin secretion or insulin sensitivity [2] [4]. This mechanism also creates a state of controlled energy loss (approximately 200-300 kcal/day with 60-90g glucose excretion), which potentially addresses both hyperglycemia and obesity commonly associated with type 2 diabetes [1] [7].

Table 2: Renal Glucose Handling Parameters in Normal and Diabetic States

ParameterHealthy IndividualsUntreated Type 2 DiabetesEffect of SGLT2 Inhibition
Filtered glucose load~180 g/day>180 g/day (increased)Unchanged
Renal threshold for glucose~180 mg/dLElevated (>180 mg/dL)Reduced (~40-60 mg/dL)
Urinary glucose excretion<100 mg/dayVariable (depends on hyperglycemia severity)Increased to 60-90 g/day
SGLT2 expressionNormalUpregulatedPharmacologically inhibited
Plasma glucose controlNormalImpairedImproved

Properties

CAS Number

360775-96-8

Product Name

Sergliflozin A

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxane-3,4,5-triol

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H24O7/c1-25-14-8-6-12(7-9-14)10-13-4-2-3-5-15(13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-9,16-24H,10-11H2,1H3/t16-,17-,18+,19-,20-/m1/s1

InChI Key

HFLCZNNDZKKXCS-OUUBHVDSSA-N

SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O

Synonyms

sergliflozin

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.